3,5-Dinitro-4-(pyrrolidin-1-yl)benzamide
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Overview
Description
3,5-Dinitro-4-(pyrrolidin-1-yl)benzamide is a chemical compound characterized by its nitro groups and pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-4-(pyrrolidin-1-yl)benzamide typically involves nitration and amide formation reactions. The starting material is often a benzamide derivative, which undergoes nitration to introduce the nitro groups at the 3 and 5 positions of the benzene ring. Subsequently, the pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure the safety and efficiency of the reactions. The use of catalysts and specific solvents can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitro-4-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as ammonia (NH3) or amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
3,5-Dinitro-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5-Dinitro-4-(pyrrolidin-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro groups and pyrrolidine ring play a crucial role in its biological activity, influencing its binding affinity and reactivity.
Comparison with Similar Compounds
3,5-Dinitro-4-(pyrrolidin-1-yl)benzamide is compared with other similar compounds to highlight its uniqueness:
3,5-Dinitrobenzamide: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
4-(Pyrrolidin-1-yl)benzamide: Does not have the nitro groups, leading to variations in reactivity and applications.
3,5-Dinitro-4-(piperidin-1-yl)benzamide: Similar structure but with a piperidine ring instead of pyrrolidine, affecting its properties and uses.
These comparisons help in understanding the distinct characteristics and potential advantages of this compound over other compounds.
Properties
IUPAC Name |
3,5-dinitro-4-pyrrolidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O5/c12-11(16)7-5-8(14(17)18)10(9(6-7)15(19)20)13-3-1-2-4-13/h5-6H,1-4H2,(H2,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVNATQWEQRPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2[N+](=O)[O-])C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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